molecular formula C25H25N5O3 B10999662 2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10999662
M. Wt: 443.5 g/mol
InChI Key: SHQMCNBPBILBMD-UHFFFAOYSA-N
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Description

2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of indole, trimethoxyphenyl, and triazolopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the compound .

Scientific Research Applications

2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors, while the triazolopyrimidine ring can interact with enzymes and other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects .

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

2-[3-(1H-indol-3-yl)propyl]-7-(2,3,4-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H25N5O3/c1-31-21-12-11-18(23(32-2)24(21)33-3)20-13-14-26-25-28-22(29-30(20)25)10-6-7-16-15-27-19-9-5-4-8-17(16)19/h4-5,8-9,11-15,27H,6-7,10H2,1-3H3

InChI Key

SHQMCNBPBILBMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC=NC3=NC(=NN23)CCCC4=CNC5=CC=CC=C54)OC)OC

Origin of Product

United States

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